molecular formula C16H19NO10S B1143194 2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- CAS No. 180088-52-2

2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-

Cat. No. B1143194
M. Wt: 417.389
InChI Key:
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Description

Ferrous carbonate, also referred to as siderite, is a mineral composed primarily of iron(II) carbonate (FeCO₃). It is a valuable iron ore and occurs in various environments, often associated with sedimentary rocks.

Synthesis Analysis

Ferrous carbonate can be synthesized through the precipitation from the reaction of ferrous sulfate and sodium carbonate in an aqueous medium. The precipitate, when calcined, transforms into iron oxides with magnetic properties, indicating the thermal decomposition pathway of ferrous carbonate to iron oxides, particularly gamma ferric oxide (B. Narasimhan et al., 2002)(source).

Molecular Structure Analysis

The molecular structure of ferrous carbonate involves Fe(II) ions coordinated by carbonate ions. In some cases, the green rust formation, a layered double hydroxide, can occur via the oxidation of ferrous hydroxide in the presence of carbonate ions, leading to a structure where Fe(II) and Fe(III) are interlayered with carbonate ions and water molecules (S. Drissi et al., 1995)(source).

Chemical Reactions and Properties

Ferrous carbonate undergoes oxidation in aqueous media containing carbonate ions, forming green rusts that can further oxidize to form stable iron oxides like goethite. The presence of carbonate ions influences the oxidation pathway and the resulting iron oxide forms (H. Drissi et al., 1994)(source).

Physical Properties Analysis

Ferrous carbonate is characterized by its crystalline structure, which can be influenced by synthesis conditions such as temperature and the presence of other ions. For instance, the crystal structure and size can significantly affect the magnetic properties of the resulting iron oxides upon calcination (B. Narasimhan et al., 2002)(source).

Chemical Properties Analysis

The chemical properties of ferrous carbonate, such as its solubility and reactivity, are affected by its interaction with aqueous media, particularly in the presence of carbonate ions. These interactions play a crucial role in the formation of various iron oxide phases through oxidation and hydrolysis reactions (S. Drissi et al., 1995)(source).

Scientific Research Applications

Benzopyrans in Cancer Research

Benzopyrans, a class of organic compounds, are known for their diverse biological activities, including anticancer properties. For example, certain benzopyran derivatives have been studied for their potential roles in inhibiting cancer cell growth or as markers in cancer diagnostics. In the context of ovarian cancer, a study by Madiyalakan et al. (1987) developed a modified procedure for determining certain enzyme activities in human serum, employing synthetic substrates related to glucopyranoside, which could have diagnostic value for ovarian cancer, although caution was advised due to overlapping enzyme activity levels between patients and healthy controls (Madiyalakan et al., 1987).

Glucopyranosyl Derivatives in Metabolic Studies

Glucopyranosyl derivatives are frequently studied for their roles in metabolism and as part of drug molecules aimed at treating metabolic disorders. For instance, the study of serum metabolomics in type 2 diabetes mellitus (T2DM) patients treated with gliclazide, a sulfonylurea drug, highlighted the metabolic profiling changes associated with significant responders to the treatment. This research, conducted by Zhou et al. (2018), showed that clinical improvements in blood glucose levels and insulin sensitivity were associated with alterations in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and lipid oxidation (Zhou et al., 2018).

Safety And Hazards

As with any organic compound, the safety and hazards associated with these compounds can vary widely depending on the specific compound and its intended use1.


Future Directions

Research into coumarins and benzopyrans is ongoing, with many potential applications in medicine and other fields1.


Please note that this is a general overview and may not apply to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information would be needed. If you have more information or if there’s a specific aspect you’re interested in, feel free to ask!


properties

IUPAC Name

[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO10S/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24)/t11-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEDCRZHOZSQII-BTAUDXDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-

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